Cas no 2306264-24-2 (2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride)

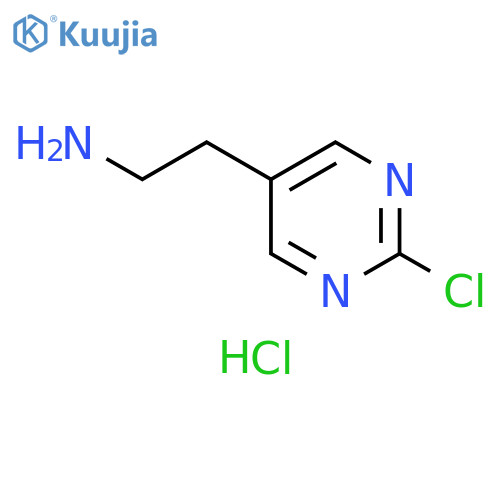

2306264-24-2 structure

商品名:2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride

CAS番号:2306264-24-2

MF:C6H9Cl2N3

メガワット:194.061758756638

CID:5271707

2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride 化学的及び物理的性質

名前と識別子

-

- 5-Pyrimidineethanamine, 2-chloro-, hydrochloride (1:1)

- 2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride

-

- インチ: 1S/C6H8ClN3.ClH/c7-6-9-3-5(1-2-8)4-10-6;/h3-4H,1-2,8H2;1H

- InChIKey: LYOSNZCMVHVSGZ-UHFFFAOYSA-N

- ほほえんだ: C(C1=CN=C(Cl)N=C1)CN.Cl

2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574287-250mg |

2-(2-Chloropyrimidin-5-yl)ethan-1-amine hydrochloride |

2306264-24-2 | 98% | 250mg |

¥6233 | 2023-04-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574287-1g |

2-(2-Chloropyrimidin-5-yl)ethan-1-amine hydrochloride |

2306264-24-2 | 98% | 1g |

¥11195 | 2023-04-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-500MG |

2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |

2306264-24-2 | 95% | 500MG |

¥ 3,201.00 | 2023-03-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-5G |

2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |

2306264-24-2 | 95% | 5g |

¥ 14,394.00 | 2023-03-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-500.0mg |

2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |

2306264-24-2 | 95% | 500.0mg |

¥3201.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-250.0mg |

2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |

2306264-24-2 | 95% | 250.0mg |

¥1920.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-100.0mg |

2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |

2306264-24-2 | 95% | 100.0mg |

¥1201.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-10G |

2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |

2306264-24-2 | 95% | 10g |

¥ 23,991.00 | 2023-03-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX8019-1-1G |

2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride |

2306264-24-2 | 95% | 1g |

¥ 4,798.00 | 2023-03-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1574287-500mg |

2-(2-Chloropyrimidin-5-yl)ethan-1-amine hydrochloride |

2306264-24-2 | 98% | 500mg |

¥8962 | 2023-04-06 |

2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride 関連文献

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

2306264-24-2 (2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride) 関連製品

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2306264-24-2)2-(2-chloropyrimidin-5-yl)ethanamine;hydrochloride

清らかである:99%/99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g

価格 ($):151.0/241.0/401.0/601.0/1804.0